Amurensin

描述

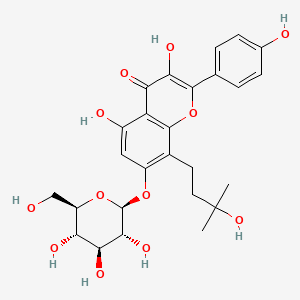

Structure

2D Structure

3D Structure

属性

CAS 编号 |

641-94-1 |

|---|---|

分子式 |

C26H30O12 |

分子量 |

534.5 g/mol |

IUPAC 名称 |

3,5-dihydroxy-8-(3-hydroxy-3-methylbutyl)-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C26H30O12/c1-26(2,35)8-7-13-15(36-25-22(34)20(32)18(30)16(10-27)37-25)9-14(29)17-19(31)21(33)23(38-24(13)17)11-3-5-12(28)6-4-11/h3-6,9,16,18,20,22,25,27-30,32-35H,7-8,10H2,1-2H3/t16-,18-,20+,22-,25-/m1/s1 |

InChI 键 |

UNHHWEHQUUGKEE-MLLLWRCASA-N |

手性 SMILES |

CC(C)(CCC1=C(C=C(C2=C1OC(=C(C2=O)O)C3=CC=C(C=C3)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |

规范 SMILES |

CC(C)(CCC1=C(C=C(C2=C1OC(=C(C2=O)O)C3=CC=C(C=C3)O)O)OC4C(C(C(C(O4)CO)O)O)O)O |

产品来源 |

United States |

Natural Occurrence and Isolation Methodologies in Amurensin Studies

Botanical Sources of Amurensin

This compound, specifically the flavonol derivative, is notably found in Phellodendron amurense, also known as the Amur cork tree. medkoo.comwikipedia.org Another related compound, 6'''-O-acetyl this compound, has been identified in the leaves of Phellodendron japonicum. nih.gov

Beyond the Phellodendron genus, other compounds referred to as "this compound" exist, particularly within the context of stilbenoids found in Vitis species. This compound K, an oligostilbene and a resveratrol (B1683913) tetramer, is found in Vitis amurensis. wikipedia.org this compound G, a resveratrol trimer, has also been isolated from Vitis amurensis roots. mdpi.comthieme-connect.comresearchgate.net It's important to note that "Amurensine" (with an 'e' at the end) is a different compound, an isoquinoline, reported in Papaver species like Papaver nudicaule, Papaver kerneri, and Papaver tatricum. nih.gov

The primary botanical sources for the flavonol this compound are summarized in the table below:

| Compound Name | Botanical Source | Compound Type |

| This compound | Phellodendron amurense | Flavonol |

| 6'''-O-acetyl this compound | Phellodendron japonicum | Flavonoid derivative |

| This compound K | Vitis amurensis | Oligostilbene (Resveratrol tetramer) |

| This compound G | Vitis amurensis | Oligostilbene (Resveratrol trimer) |

Advanced Isolation and Purification Techniques for this compound Compounds

The isolation and purification of natural compounds like this compound from plant matrices involve a series of steps aimed at separating the target compound from complex mixtures. Common initial steps for isolating compounds from plant materials include breaking open cell walls through methods such as grinding, freezing and thawing, or using organic solvents. slideshare.net

Chromatographic techniques are fundamental to the purification of this compound and its related compounds. High-speed counter-current chromatography (HSCCC), a liquid-liquid chromatographic method, has been successfully applied to the isolation and purification of stilbene (B7821643) oligomers, including this compound G, from Vitis species. nih.govresearchgate.net This technique utilizes a two-phase solvent system to achieve separation. For instance, a solvent system composed of n-hexane, ethyl acetate, methanol (B129727), and water in specific ratios has been used for the preparative isolation of hopeaphenol, this compound G, and vitisin A from Vitis chunganeniss. nih.gov

Other chromatographic methods frequently employed in the purification of natural products, which would be applicable to this compound studies, include column chromatography (such as on Sephadex LH-20, polyamide, or Amberlite), preparative high-performance liquid chromatography (prep-HPLC), and solid phase extraction (SPE). bibliotekanauki.pl These techniques leverage different principles of separation, such as solubility, molecular size, ionic charge, and binding specificity, to achieve high purity levels of the target compounds. slideshare.netkngac.ac.in

Structural Elucidation Methodologies for this compound Derivatives

Determining the precise chemical structure of this compound and its derivatives is a critical step in understanding their properties. Structural elucidation typically involves a combination of spectroscopic and analytical techniques.

Key spectroscopic methods employed include Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, which provides detailed information about the hydrogen and carbon atoms within the molecule and their connectivity. nih.govmit.edujchps.com Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are invaluable for deciphering the complex connectivity of atoms in intricate structures like those of resveratrol oligomers. nih.gov

Mass spectrometry (MS) is another crucial tool, providing information about the molecular weight and fragmentation pattern of the compound, which helps in determining the molecular formula and identifying structural fragments. mit.edujchps.com Elemental analysis can further confirm the molecular formula. scribd.com

Other spectroscopic techniques, such as Infrared (IR) spectroscopy and UV-Vis spectroscopy, provide complementary information about the functional groups present and the electronic transitions within the molecule. mit.edujchps.commdpi.com

For crystalline compounds, single-crystal X-ray diffraction can provide a definitive three-dimensional structure, including relative and absolute configurations. mdpi.comrsc.org However, obtaining suitable crystals can be challenging for some natural products.

The structural elucidation of complex natural products like resveratrol oligomers, including some this compound types, has often required dedicated efforts to resolve relative and absolute configurations, sometimes relying on comparisons with known structures and techniques like Circular Dichroism (CD) spectroscopy to assign absolute configurations. nih.gov

Biosynthetic Pathways and Genetic Regulation of Amurensin

Precursor Identification and Enzymatic Transformations in Amurensin Biosynthesis

This compound is described as a flavonol, specifically a derivative of kaempferol (B1673270) 7-O-glucoside. wikipedia.org Flavonoids, including flavonols, are synthesized via the phenylpropanoid pathway, which begins with the aromatic amino acids phenylalanine and tyrosine, derived from the shikimate pathway. researchgate.netmdpi.com These amino acids are converted into cinnamate (B1238496) derivatives, which are then activated to CoA ligase esters, such as p-coumaroyl-CoA. nih.govmdpi.com

In the biosynthesis of flavonoids, p-coumaroyl-CoA undergoes condensation with malonyl-CoA in the presence of chalcone (B49325) synthase (CHS) to form chalcones, which are central intermediates. researchgate.netmdpi.com Chalcones are then isomerized by chalcone isomerase (CHI) to flavanones. researchgate.net Subsequent enzymatic steps, involving enzymes like flavanone (B1672756) 3-hydroxylase (F3H), lead to the formation of dihydroflavonols, which are then converted to flavonols. researchgate.netx-mol.net Given that this compound is a kaempferol derivative, its biosynthesis likely proceeds through this general flavonoid pathway, with specific enzymatic modifications, such as glycosylation at the 7-O position and prenylation at the 8 position, leading to the final structure. wikipedia.org

While the precise enzymatic transformations directly yielding the unique prenyl group and its attachment point in this compound are not explicitly detailed in the search results, the general framework of flavonoid biosynthesis from phenylpropanoid precursors is well-established. The glycosylation step, involving the attachment of a glucose moiety, is a common modification in flavonoid biosynthesis, often catalyzed by UDP-glycosyltransferases.

Investigation of Stilbenoid and Oligostilbene Biosynthesis Pathways

This compound is classified as a flavonol, which belongs to the broader class of flavonoids, not stilbenoids. wikipedia.org However, some related compounds also found in Vitis amurensis, such as this compound K and this compound H, are identified as oligostilbenes and resveratrol (B1683913) derivatives. wikipedia.orgnih.govresearchgate.net Stilbenoids are synthesized via a branch of the phenylpropanoid pathway where stilbene (B7821643) synthase (STS) catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce resveratrol, a key stilbenoid monomer. nih.govmdpi.com

Oligostilbenes, like this compound K and this compound H, are formed through the oxidative coupling of stilbene monomers, such as resveratrol. mdpi.comresearchgate.net This oligomerization can be catalyzed by enzymes like peroxidases and laccases. um.edu.my The structural diversity of oligostilbenes arises from different coupling patterns between the monomers. While this compound itself is a flavonoid, the co-occurrence of stilbenoids and oligostilbenes in plants like Vitis amurensis suggests a close metabolic relationship and potential interplay in their biosynthetic regulation. researchgate.netacs.org

Transcriptomic and Metabolomic Analyses for Gene Regulation in this compound Production

Transcriptomic and metabolomic analyses are powerful tools used to understand the complex regulatory networks governing the production of secondary metabolites like this compound. Transcriptomics provides insights into gene expression levels, while metabolomics reveals the profile of metabolites present in a biological system. frontiersin.orgnih.gov Joint analysis of this data can help identify genes and pathways correlated with the accumulation of specific compounds. x-mol.netnih.gov

Studies utilizing these approaches have been conducted in plants known to produce this compound or related compounds, such as Vitis amurensis. For instance, a joint metabolome and transcriptome analysis in grape callus culture investigated the effect of different sucrose (B13894) levels on the production of various secondary metabolites, including flavonoids and stilbenoids like this compound, resveratrol, and viniferin. x-mol.net The study identified differentially expressed genes (DEGs) and differential content metabolites (DCMs) under varying sucrose concentrations. x-mol.net

Key enzymes in the phenylpropanoid and flavonoid biosynthesis pathways, such as chalcone synthase (CHS), chalcone isomerase (CHI), and flavanone 3-hydroxylase (F3H), were found to have altered expression levels correlating with metabolite accumulation. x-mol.net Specifically, DEGs encoding these enzymes showed higher expression at certain sucrose concentrations and cultivation times, coinciding with higher levels of compounds like this compound. x-mol.net

Transcriptomic analysis can also identify transcription factors (TFs) that potentially regulate the expression of genes involved in these biosynthetic pathways. x-mol.netmdpi.com In the grape callus study, several transcription factors, including MYB59, WRKY20, and MADS8, were suggested as potential regulators responding to sucrose levels and influencing flavonoid and stilbenoid biosynthesis. x-mol.net

Metabolomic analysis provides direct evidence of the accumulated compounds and their variations under different conditions, complementing the transcriptomic data by showing the downstream effects of gene regulation on metabolite production. x-mol.netmdpi.com The combined approach allows for the correlation of gene expression patterns with metabolite profiles, providing a more comprehensive understanding of the regulatory mechanisms. x-mol.netnih.gov

Advanced Synthetic Strategies for Amurensin and Its Derivatives

Total Synthesis Approaches for Amurensin H and G

The total synthesis of complex oligostilbenoids like this compound H and G has been a focus of research due to their potential biological significance. This compound H is a resveratrol (B1683913) dimer with a benzofuran (B130515) skeleton. rsc.orgnih.gov Synthetic strategies often involve the construction of the benzofuran core and the appropriate coupling of resveratrol or related stilbene (B7821643) units.

One approach to the synthesis of benzofuran-containing natural products, including a formal synthesis of this compound H (also known as viniferifuran), has utilized a Rh-catalyzed benzannulation reaction. rsc.org Another direct synthesis of this compound H has been reported, employing a strategy based on the coupling of substituted stilbene units. nih.gov

This compound G is described as a resveratrol trimer with a fused nih.govwikidata.org-carbocyclic core and an appended dihydrofuran system. nih.gov The total synthesis of such complex trimeric structures often requires carefully orchestrated bond-forming operations. A synthetic approach leading to the total synthesis of (±)-vaticanol A, a resveratrol trimer with a similar core structure to this compound G, has been achieved using reactive quinone methides as key intermediates. nih.gov This strategy involved multiple instances of quinone methide chemistry to construct the nih.govwikidata.org-carbocyclic core and form the dihydrobenzofuran system. nih.gov While this specific synthesis focused on vaticanol A, the methodologies developed, particularly the use of quinone methide chemistry for constructing the core framework, could potentially be adapted for the synthesis of this compound G.

Recent work has also explored convergent-divergent strategies featuring Rh-catalyzed carboacylation/aromatization cascade reactions based on C-C activation of benzocyclobutenones for the synthesis of oligostilbenoids, including penta-methyl this compound H. acs.orgbeilstein-journals.org These approaches highlight the use of advanced catalytic methods for efficient construction of the complex carbon skeletons found in these molecules.

Chemo-enzymatic Synthesis of this compound Analogues

Chemo-enzymatic approaches offer an alternative or complementary strategy for synthesizing complex natural products and their analogues. These methods combine the power of enzymatic transformations, which can offer high selectivity and operate under mild conditions, with traditional chemical synthesis. While specific details on the chemo-enzymatic synthesis of this compound analogues were not extensively detailed in the search results, the broader application of biocatalysis in the synthesis of stilbenoids and related polyphenols suggests potential in this area.

For instance, dehydro-δ-viniferin, a stilbene dimer with a 2,3-diarylbenzofuran skeleton similar to this compound H, has been semi-synthesized through a laccase-biocatalyzed dimerization of resveratrol, followed by a dehydrogenation reaction of δ-viniferin. rsc.org This demonstrates the feasibility of using enzymes for key coupling steps in the synthesis of this class of compounds. Exploring enzymatic reactions for the selective oxidative coupling of resveratrol units or for specific modifications of this compound scaffolds could lead to efficient routes for accessing diverse analogues.

Development of Novel Methodologies for Stilbene Dimer/Trimer Synthesis

The synthesis of stilbene dimers and trimers, the building blocks of many this compound derivatives, has spurred the development of novel synthetic methodologies. Given the structural diversity of these oligostilbenoids, which can feature various linkage patterns and ring systems (e.g., benzofurans, dihydrobenzofurans, cycloheptanes), versatile synthetic strategies are required.

Methods for constructing the benzofuran core, a common feature in many stilbene dimers like this compound H and dehydro-δ-viniferin, include intramolecular cyclization reactions. rsc.orgrsc.orgmdpi.comuniroma1.it One efficient route to 3-arylbenzofurans, key intermediates for some stilbene dimers, involves intramolecular cyclization and dehalogenation via a metal-halogen exchange. rsc.org

The formation of stilbene oligomers often relies on oxidative coupling reactions of resveratrol or its derivatives. nih.govresearchgate.net Controlling the regioselectivity and stereoselectivity of these couplings is a significant challenge. Novel methodologies aim to achieve better control over these processes to selectively synthesize specific dimers and trimers.

Furthermore, the synthesis of complex trimeric structures like this compound G and vaticanol A has driven the development of strategies for constructing fused ring systems. nih.gov The use of reactive intermediates like quinone methides has proven effective in creating the intricate carbon frameworks of these molecules. nih.gov

The development of new catalytic systems, such as Rh-catalyzed reactions, has also contributed to more efficient and convergent syntheses of oligostilbenoids. acs.orgbeilstein-journals.org These advancements in methodology are crucial for accessing a wider range of this compound derivatives and related stilbene oligomers.

Challenges and Innovations in Scalable this compound Synthesis

Scalable synthesis of this compound and its derivatives is essential for providing sufficient quantities for comprehensive biological evaluation and potential development. The complexity of these molecules, often involving multiple stereocenters and sensitive functional groups, presents significant challenges for large-scale production.

One major challenge is achieving high yields and selectivity in coupling reactions, particularly the oxidative coupling of stilbene units, which can often lead to complex mixtures of products. researchgate.net Developing highly efficient and selective catalytic systems or enzymatic methods is an area of ongoing innovation.

Another challenge lies in the purification of these compounds, as closely related oligomers can have similar physical properties. researchgate.net Chromatographic methods are commonly used, but developing more efficient and scalable purification techniques is important for large-scale synthesis.

Modulation of Cellular Signaling Pathways by this compound

This compound and its derivatives, such as this compound G and this compound H, have been shown to interact with and modulate several critical cellular signaling pathways involved in inflammation, oxidative stress, and cell survival.

Toll-like Receptor 4 (TLR4) / Spleen Tyrosine Kinase (Syk) / Nuclear Factor-kappa B (NF-κB) Axis Investigations

This compound H has been investigated for its effects on the TLR4/Syk/NF-κB pathway, a key axis in mediating inflammatory responses. Studies have shown that this compound H can ameliorate inflammation by blocking this pathway. In lipopolysaccharide (LPS)-stimulated THP-1-derived macrophages, this compound H significantly inhibited the release of pro-inflammatory cytokines, including IL-1β, IL-6, IL-8, and TNF-α. frontiersin.org Furthermore, this compound H markedly inhibited the expression of phosphorylated Syk (p-Syk), nuclear factor κB (NF-κB), and phosphorylated NF-κB (p-NF-κB) both in vivo and in vitro. frontiersin.orgnih.gov

The inhibitory effect of this compound H on inflammation appears to be partly due to its action on the Syk/NF-κB pathway. frontiersin.org Co-treatment with inhibitors of Syk (BAY61-3606) and NF-κB (BAY11-7082) in in vitro experiments supported the role of this pathway in the protective effects of this compound H against airway inflammation. frontiersin.org this compound H treatment significantly suppressed the expression of p-Syk in vivo, while Syk expression itself was not influenced. frontiersin.org However, in THP-1-derived macrophages in vitro, this compound H significantly decreased Syk mRNA levels, suggesting a potential inhibition of Syk gene transcription. frontiersin.org The results collectively suggest that this compound H exerts its anti-inflammatory effect by inhibiting both Syk mRNA transcription and protein phosphorylation, which subsequently suppresses the expression and activation of NF-κB p65. frontiersin.org

This compound H has also demonstrated chondroprotective and anti-inflammatory effects by regulating TLR4/Syk/NF-κB signals in chondrocytes. researchgate.netnih.govnih.gov In IL-1β-stimulated rat chondrocytes, this compound H inhibited TLR4/Syk signals and downstream p65 phosphorylation and translocation in a time- and dose-dependent manner. researchgate.netnih.govnih.gov This inhibition contributed to the suppression of inflammatory mediators and matrix degradation. nih.gov

The following table summarizes the effects of this compound H on key components of the TLR4/Syk/NF-κB pathway:

| Target Protein/Molecule | Effect of this compound H | Context | Source |

| IL-1β, IL-6, IL-8, TNF-α release | Inhibited | LPS-stimulated THP-1 macrophages | frontiersin.org |

| p-Syk expression | Inhibited | In vivo and in vitro | frontiersin.orgnih.gov |

| NF-κB expression | Inhibited | In vivo and in vitro | frontiersin.orgnih.gov |

| p-NF-κB expression | Inhibited | In vivo and in vitro | frontiersin.orgnih.gov |

| Syk mRNA expression | Decreased | THP-1 macrophages (in vitro) | frontiersin.org |

| p65 phosphorylation and translocation | Inhibited (time and dose-dependent) | IL-1β-stimulated rat chondrocytes | researchgate.netnih.govnih.gov |

| TLR4/Syk signals | Inhibited | IL-1β-stimulated rat chondrocytes | researchgate.netnih.govnih.gov |

Sirtuin 1 (SIRT1) Pathway Regulation by this compound G and H

This compound G has been identified as a potent natural inhibitor of Sirtuin 1 (SIRT1). mdpi.comcapes.gov.brnih.gov SIRT1 is a NAD+-dependent deacetylase involved in various cellular functions, including differentiation, proliferation, and stemness. mdpi.comthno.org Inhibition of SIRT1 by this compound G has been shown to influence several downstream targets and processes.

In doxorubicin-resistant breast cancer cells (MCF-7/ADR), this compound G suppressed the activity of Forkhead box-containing protein of the O subfamily 1 (FoxO1) and the expression of multidrug resistance 1 (MDR1), a key protein in chemotherapy resistance. capes.gov.brnih.govresearchgate.net SIRT1 is known to regulate the nuclear localization of FoxO1, and its overexpression enhances FoxO reporter activity and nuclear FoxO1 levels, as well as MDR1 expression and transcriptional activity. capes.gov.brnih.gov Conversely, SIRT1 inhibition reduces nuclear FoxO1 levels and MDR1 expression. capes.gov.brnih.gov this compound G's ability to inhibit SIRT1 contributes to the downregulation of FoxO1 and MDR1, potentially restoring sensitivity to chemotherapy. capes.gov.brnih.govresearchgate.net

This compound G's inhibition of SIRT1 also plays a role in increasing reactive oxygen species (ROS) formation. mdpi.comnih.gov The SIRT1/Nrf2/Keap1 signaling pathway is crucial for cellular responses to oxidative stress. nih.gov SIRT1 inhibits the activation of Keap1, which in turn activates Nrf2, leading to increased antioxidant molecules and reduced ROS accumulation. nih.gov this compound G treatment has been shown to decrease SIRT1 and Nrf2 expression while increasing Keap1, resulting in a significant increase in mitochondrial ROS. nih.gov

This compound G has also been reported to inhibit SIRT1 and enhance the apoptotic effects of TNF-related apoptosis-inducing ligand (TRAIL) in TRAIL-resistant cancer cells. mdpi.comnih.govkoreascience.kr This sensitization is associated with the upregulation of death receptor 5 (DR5) and downregulation of cellular FLICE-inhibitory protein (c-FLIP). nih.govkoreascience.kr

This compound H has also been reported to act as an antiautophagy agent via regulating levels of Sirt1 and FoxO3 and suppressing oxidative stress in a cigarette smoke-induced autophagy model. frontiersin.orgfrontiersin.org

The following table summarizes the effects of this compound G and H on the SIRT1 pathway and related molecules:

| Compound | Target Pathway/Molecule | Effect | Context | Source |

| This compound G | SIRT1 | Inhibition | Various cancer cell lines | mdpi.comcapes.gov.brnih.govnih.govkoreascience.krkoreascience.kroncotarget.comijbs.com |

| This compound G | FoxO1 | Suppression of activity | Doxorubicin-resistant breast cancer cells | capes.gov.brnih.govresearchgate.net |

| This compound G | MDR1 | Downregulation of expression | Doxorubicin-resistant breast cancer cells | capes.gov.brnih.govresearchgate.net |

| This compound G | Mitochondrial ROS | Increase | Cholangiocarcinoma cells | mdpi.comnih.gov |

| This compound G | Keap1/Nrf2 ratio | Increased | Cholangiocarcinoma cells | nih.gov |

| This compound G | DR5 | Upregulation | TRAIL-resistant cancer cells | nih.govkoreascience.kr |

| This compound G | c-FLIP | Downregulation | TRAIL-resistant cancer cells | nih.govkoreascience.kr |

| This compound H | Sirt1 | Regulation of levels | Cigarette smoke-induced autophagy model | frontiersin.orgfrontiersin.org |

| This compound H | FoxO3 | Regulation of levels | Cigarette smoke-induced autophagy model | frontiersin.orgfrontiersin.org |

Nrf2/Keap1 Pathway Dynamics

The Nrf2/Keap1 pathway is a crucial regulator of the cellular antioxidant response. mdpi.comresearchgate.net As discussed in the context of SIRT1, this compound G has been shown to influence the dynamics of this pathway. This compound G treatment leads to a decrease in Nrf2 expression and an increase in Keap1, which is associated with increased mitochondrial ROS production. nih.gov This suggests that this compound G may downregulate the protective Nrf2-mediated antioxidant system by affecting the SIRT1/Nrf2/Keap1 axis. nih.gov

The following table illustrates the effect of this compound G on the Nrf2/Keap1 pathway:

| Target Protein/Molecule | Effect of this compound G | Context | Source |

| Nrf2 expression | Decreased | Cholangiocarcinoma cells | nih.gov |

| Keap1 expression | Increased | Cholangiocarcinoma cells | nih.gov |

| Keap1/Nrf2 expression ratio | Increased | Cholangiocarcinoma cells | nih.gov |

This compound-Mediated Cellular Processes

Beyond modulating signaling pathways, this compound has been shown to directly influence key cellular processes, notably apoptosis.

Mechanisms of Apoptosis Induction

This compound G has been demonstrated to induce apoptosis in cancer cells. mdpi.comontosight.ai Studies in cholangiocarcinoma cells have shown that this compound G treatment increases apoptotic cell death. mdpi.com This effect is accompanied by the downregulation of anti-apoptotic protein Bcl-2 and the upregulation of pro-apoptotic cleaved caspase-3. mdpi.com Combination treatment of this compound G with gemcitabine (B846) significantly enhanced the Annexin V+ population, indicating increased apoptosis. mdpi.com The increase in mitochondrial ROS production observed with this compound G treatment may contribute to the induction of apoptosis by decreasing mitochondrial membrane potential, reducing Bcl-2 expression, and increasing pro-apoptotic proteins like BAX and cleaved caspase-3. nih.gov

This compound G also enhances the susceptibility of TRAIL-resistant cancer cells to TRAIL-induced apoptosis. nih.govkoreascience.kr This is mediated, in part, by the upregulation of death receptor 5 (DR5) and the downregulation of c-FLIP and Mcl-1, which are inhibitors of apoptosis. nih.govkoreascience.kr The sensitization to TRAIL-induced death involves the activation of caspases, PARP cleavage, and downregulation of Bcl-2. koreascience.kr

This compound H has also been reported to have anti-apoptotic effects. researchgate.netnih.gov

The following table summarizes the effects of this compound G on apoptosis-related molecules:

| Target Protein/Molecule | Effect of this compound G | Context | Source |

| Apoptotic cell death | Increased | Cholangiocarcinoma cells | mdpi.com |

| Bcl-2 expression | Downregulation | Cholangiocarcinoma cells | mdpi.com |

| Cleaved caspase-3 expression | Upregulation | Cholangiocarcinoma cells | mdpi.com |

| Annexin V+ population | Increased | Cholangiocarcinoma cells | mdpi.com |

| DR5 expression | Upregulation | TRAIL-resistant cancer cells | nih.govkoreascience.kr |

| c-FLIP expression | Downregulation | TRAIL-resistant cancer cells | nih.govkoreascience.kr |

| Mcl-1 expression | Downregulation | TRAIL-resistant cancer cells | koreascience.kr |

| Caspase activation | Enhanced | TRAIL-resistant cancer cells | koreascience.kr |

| PARP cleavage | Enhanced | TRAIL-resistant cancer cells | koreascience.kr |

Inhibition of Matrix Metalloproteinase (MMP) Expression

Studies have indicated that this compound can modulate the expression and activity of matrix metalloproteinases (MMPs), enzymes involved in the degradation of the extracellular matrix. This compound H has been shown to inhibit matrix degradation by decreasing the levels of MMP-9 and MMP-13 in IL-1β-stimulated rat chondrocytes. This inhibition was observed to be dose-dependent. Downregulation of these catabolic factors by this compound H suggests a potential chondroprotective effect. Previous studies also highlighted this compound H's ability to downregulate activities of MMP-9 in THP-1-derived macrophages.

Anti-angiogenic Mechanisms of Action (e.g., bFGF pathway)

This compound G has demonstrated anti-angiogenic effects. Research indicates that this compound G can inhibit angiogenesis and tumor growth in models of tamoxifen-resistant breast cancer. This anti-angiogenic effect may be mediated, at least in part, through the inhibition of Pin1-mediated VEGF gene transcription. This compound G was found to potently suppress VEGF production in tamoxifen-resistant breast cancer cells. It suppressed enhanced VEGF gene transcription in these cells and decreased the activities and nuclear levels of hypoxia-inducible factor-1 (HIF-1)α and activator protein-1 (AP-1), which are involved in VEGF regulation.

Regulation of Oxidative Stress Responses

This compound has been shown to influence cellular responses to oxidative stress. This compound H inhibits intracellular and mitochondrial reactive oxygen species (ROS) generation and mitochondrial membrane depolarization in IL-1β-stimulated chondrocytes. This suggests an attenuation of oxidative stress. This compound H reportedly suppresses oxidative stress in a cigarette smoke-induced autophagy model. This compound G has also shown anti-oxidant activity. Studies with this compound G in cholangiocarcinoma cells demonstrated that a combination treatment significantly increased mitochondrial ROS production, leading to apoptotic death. This effect was associated with the inhibition of Sirt1, which in turn reduced Nrf2 expression. The Sirt1/Nrf2/Keap1 signaling pathway plays a crucial role in cellular signal transduction related to oxidative stress, and Sirt1 inhibits Keap1, activating Nrf2, which increases anti-oxidant molecules.

Autophagy Modulation Studies

This compound has been investigated for its effects on autophagy, a cellular process involving the degradation and recycling of cellular components. This compound H reportedly acts as an antiautophagy agent by regulating levels of Sirt1 and FoxO3 in a cigarette smoke-induced autophagy model. Conversely, this compound G has been shown to induce autophagy and attenuate cellular toxicities in a rotenone (B1679576) model of Parkinson's disease. This compound G isolated from grape reportedly inhibits SIRT1 and enhances the apoptotic effects of TNF-related apoptosis-inducing ligand (TRAIL). Sirtuins, including SIRT1, are implicated in autophagy, and SIRT1 forms a complex with autophagy components and deacetylates them to induce autophagy.

Transcription Factor Involvement (e.g., SOX-9, FoxO1)

This compound appears to influence the activity and expression of certain transcription factors. While direct involvement with SOX-9 was not explicitly detailed in the search results, studies have shown this compound's impact on other transcription factors like FoxO1 and NF-κB. This compound H treatment significantly inhibited the expression of NF-κB p65 and p-NF-κB p65. This compound H might affect the Syk/NF-κB pathway. This compound H inhibits TLR4/Syk signals and downstream p65 phosphorylation and translocation. This compound G has been shown to suppress FoxO1 activity and MDR1 expression in doxorubicin-resistant breast cancer cells. FoxO1 is a key regulator of MDR1 gene transcription, and its nuclear localization is regulated by SIRT1 deacetylase. SIRT1 inhibition by this compound G reduced nuclear FoxO1 levels and MDR1 expression.

Pin1 Inhibition Studies

This compound G has been identified as an inhibitor of Pin1 (Peptidyl-prolyl cis/trans Isomerase, NIMA-interacting 1). This compound G inhibits angiogenesis and tumor growth in tamoxifen-resistant breast cancer, and this is suggested to be via Pin1 inhibition. This compound G concentration-dependently inhibited protein expression and gene transcription of Pin1 in tamoxifen-resistant breast cancer cells, which was dependent on E2F1 inhibition. Pin1 is frequently overexpressed in various cancers and contributes to tumor growth and progression.

Receptor-Ligand Interactions and Molecular Docking Studies of this compound

Molecular docking studies can provide insights into the potential interactions between this compound and its target proteins. While specific detailed docking data for this compound itself were not extensively available in the provided snippets, related studies on other compounds and targets offer context. For instance, in silico docking studies have been performed for other natural compounds, revealing binding affinities to proteins like FoxO1 and SIRT1. This compound H is described as an ATP-competitive inhibitor of Syk in vitro due to the interaction between its ring-C/D and Syk. This suggests a direct interaction that can be investigated through docking studies. Further molecular docking studies specifically with this compound and its identified targets like Syk, Pin1, and Sirt1 would be valuable to elucidate the precise nature of their interactions at the molecular level.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 5318156 |

| This compound A | 92446988 |

| This compound G | Not readily available in snippets, but referred to in multiple studies. |

| This compound H | Not readily available in snippets, but referred to in multiple studies. |

| This compound K | 16131909 |

| bFGF (basic fibroblast growth factor) | 91885421, Not available and might not be a discrete structure |

| SOX-9 | Not readily available in snippets. |

| FoxO1 | Not readily available in snippets, but referred to in studies. |

| Pin1 | Not readily available in snippets, but referred to in multiple studies. |

| MMP-9 | Not readily available in snippets. |

| MMP-13 | Not readily available in snippets. |

| Sirt1 | Not readily available in snippets. |

| FoxO3 | Not readily available in snippets. |

| NF-κB | Not readily available in snippets. |

| Syk | Not readily available in snippets. |

| TLR4 | Not readily available in snippets. |

| VEGF | Not readily available in snippets. |

| HIF-1α | Not readily available in snippets. |

| AP-1 | Not readily available in snippets. |

| Keap1 | Not readily available in snippets. |

| Nrf2 | Not readily available in snippets. |

| TRAIL | Not readily available in snippets. |

| MDR1 | Not readily available in snippets. |

| E2F1 | Not readily available in snippets. |

Note: PubChem CIDs for some mentioned compounds like this compound G, this compound H, SOX-9, FoxO1, MMP-9, MMP-13, Sirt1, FoxO3, NF-κB, Syk, TLR4, VEGF, HIF-1α, AP-1, Keap1, Nrf2, TRAIL, MDR1, and E2F1 were not directly available in the provided search snippets. The CID for basic fibroblast growth factor (bFGF) showed conflicting information across snippets.## this compound: Exploring Its Molecular and Cellular Mechanisms

This compound, a naturally occurring chemical compound, has been the subject of increasing research interest due to its diverse biological activities. This article focuses specifically on the molecular and cellular mechanisms through which this compound exerts its effects, drawing upon recent scientific findings.

Molecular and Cellular Mechanisms of Amurensin Action

Receptor-Ligand Interactions and Molecular Docking Studies of this compound

Molecular docking studies can provide insights into the potential interactions between this compound and its target proteins. While specific detailed docking data for this compound itself were not extensively available in the provided snippets, related studies on other compounds and targets offer context. For instance, in silico docking studies have been performed for other natural compounds, revealing binding affinities to proteins like FoxO1 and SIRT1. This compound H is described as an ATP-competitive inhibitor of Syk in vitro due to the interaction between its ring-C/D and Syk. This suggests a direct interaction that can be investigated through docking studies. Further molecular docking studies specifically with this compound and its identified targets like Syk, Pin1, and Sirt1 would be valuable to elucidate the precise nature of their interactions at the molecular level.

Preclinical Pharmacological Investigations of Amurensin

In Vitro Cellular Model Systems for Pharmacological Research

Cellular model systems are instrumental in dissecting the direct effects of compounds on specific cell types and pathways. Amurensin compounds have been investigated in several such models to understand their anti-inflammatory and anti-cancer properties.

Chondrocyte-based Inflammation Models

Chondrocytes, the primary cells of cartilage, are crucial in the pathogenesis of osteoarthritis (OA). Inflammation in chondrocytes contributes to cartilage degradation. Studies utilizing interleukin-1 beta (IL-1β)-stimulated rat chondrocytes have demonstrated the anti-inflammatory effects of this compound H. IL-1β is a key mediator of inflammation in OA mdpi.comugm.ac.idresearchgate.net.

Research indicates that this compound H suppresses the production of various inflammatory mediators induced by IL-1β, including nitric oxide (NO), interleukin-6 (IL-6), interleukin-17 (IL-17), prostaglandin (B15479496) E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) researchgate.net. These effects were assessed using techniques such as Greiss assay for NO and ELISA for cytokines researchgate.net.

Furthermore, this compound H has been shown to inhibit matrix degradation in chondrocytes by decreasing the levels of matrix metalloproteinase-9 (MMP-9) and matrix metalloproteinase-13 (MMP-13) researchgate.net. Concurrently, it promotes the synthesis of type II collagen and glycosaminoglycans (GAG), essential components of the extracellular matrix (ECM) of cartilage researchgate.net. These effects were evaluated using Western blot assay for MMPs and immunostaining and safranin O staining for type II collagen and GAG, respectively researchgate.net.

This compound H also demonstrated the ability to inhibit intracellular and mitochondrial reactive oxygen species (ROS) generation and mitochondrial membrane depolarization in IL-1β-stimulated chondrocytes researchgate.net. Mechanistically, this compound H inhibits the activation of Toll-like receptor 4 (TLR4) and Spleen tyrosine kinase (Syk) phosphorylation, which are stimulated by IL-1β in chondrocytes researchgate.net. This inhibition extends to the downstream p65 phosphorylation and translocation, indicating modulation of the NF-κB pathway researchgate.net.

The following table summarizes key findings of this compound H in chondrocyte inflammation models:

Macrophage and Immune Cell Inflammation Models

Macrophages and other immune cells play significant roles in inflammatory responses. Studies have investigated the effects of this compound H on inflammation in macrophage models, often induced by lipopolysaccharide (LPS).

In LPS-stimulated THP-1 derived macrophages, this compound H significantly inhibited the release of pro-inflammatory cytokines, including IL-1β, IL-6, IL-8, and TNF-α, in a dose-dependent manner. These findings suggest a direct anti-inflammatory effect on macrophages.

The mechanism underlying this effect appears to involve the inhibition of the Syk/NF-κB pathway. This compound H has been shown to inhibit the expression and phosphorylation of Syk, as well as the expression of NF-κB and phosphorylated NF-κB in these cells. Co-treatment with inhibitors of Syk or NF-κB mirrored the protective effects of this compound H against inflammation, further supporting the involvement of this pathway.

The following table summarizes key findings of this compound H in macrophage inflammation models:

Cancer Cell Line Investigations (e.g., Lewis Lung Carcinoma, Cholangiocarcinoma)

Preclinical studies have explored the effects of this compound compounds on various cancer cell lines.

Investigations into Cholangiocarcinoma (CCA) have utilized this compound G. CCA is an aggressive cancer with high mortality. Studies using the SNU-478 CCA cell line demonstrated that this compound G decreased cell viability and colony formation ability. This compound G was found to increase apoptotic cell death, evidenced by the downregulation of anti-apoptotic Bcl-2 expression and upregulation of pro-apoptotic cleaved caspase-3 expression. Furthermore, this compound G decreased the migratory ability of these cells in wound healing and transwell migration assays.

This compound G also appeared to affect cancer stem-like properties in CCA cells. It decreased the gemcitabine-induced increase in CD44highCD24highCD133high cell populations and reduced the expression of the Sox-2 protein. Co-treatment of this compound G with gemcitabine (B846) significantly enhanced the production of reactive oxygen species (ROS), which may be linked to the downregulation of the Sirt1/Nrf2 pathway. These findings suggest that this compound G may enhance the chemotherapeutic efficacy of gemcitabine by targeting cancer stem-like cells in CCA.

Based on the provided search results, specific investigations of this compound (this compound H or G) in Lewis Lung Carcinoma cell lines were not found. Studies in this area from Vitis amurensis have focused on other compounds like Heyneanol A and Resveratrol (B1683913).

The following table summarizes key findings of this compound G in Cholangiocarcinoma cell lines:

Endothelial Cell Proliferation and Differentiation Assays

Based on the provided search results, specific investigations of this compound (this compound H or G) in endothelial cell proliferation and differentiation assays were not found. Studies in this area from Vitis amurensis have focused on other compounds like Heyneanol A and Resveratrol.

In Vivo Animal Model Studies for Mechanistic Elucidation

Animal models are essential for evaluating the effects of compounds in a complex biological system and for exploring their underlying mechanisms of action in vivo.

Osteoarthritis Animal Models

The effects of this compound H have been investigated in monosodium iodoacetate (MIA)-induced mouse models of osteoarthritis (OA) researchgate.net. This model is commonly used to mimic the structural and functional changes observed in human OA.

Treatment with this compound H for two weeks in MIA-induced mice significantly slowed down cartilage degeneration and inflammation researchgate.net. Macroscopic evaluation, haematoxylin and eosin (B541160) (HE) staining, and micro-magnetic resonance imaging were used to assess these effects researchgate.net. Histological examinations revealed that this compound H significantly alleviated cartilage fibrillation, cartilage loss, subchondral bone erosion, inflammation, and pannus formation compared to the model group. For instance, cartilage loss was significantly reduced from approximately 60% in the model group to around 25.5% in the this compound H-treated group. Elevated signal intensity in T2 maps of cartilage, indicative of degenerative changes, was also significantly lower in the this compound H-treated group.

These in vivo findings corroborate the in vitro results, suggesting that this compound H exerts chondroprotective effects by attenuating oxidative stress, inflammation, and matrix degradation via pathways such as the TLR4/Syk/NF-κB pathway, which was also implicated in the in vitro chondrocyte studies researchgate.net.

The following table summarizes key findings of this compound H in osteoarthritis animal models:

Chronic Obstructive Pulmonary Disease (COPD) and Airway Inflammation Models

Studies utilizing animal models of chronic obstructive pulmonary disease (COPD) and airway inflammation have investigated the effects of this compound H. In a lipopolysaccharide (LPS)/cigarette smoke-induced mice model, this compound H demonstrated an ability to ameliorate histological inflammatory alterations in lung tissues. nih.govfishersci.ca This was accompanied by a decrease in the expression of key inflammatory cytokines, including interleukin 6 (IL-6), IL-17A, tumor necrosis factor α (TNF-α), and interferon γ (IFN-γ), in bronchoalveolar lavage fluid (BALF). nih.govfishersci.cachem960.com Furthermore, this compound H significantly inhibited the release of IL-1β, IL-6, IL-8, and TNF-α in LPS-stimulated THP-1-derived macrophages in vitro. nih.govfishersci.ca this compound H also suppressed the infiltration of inflammatory cells and leukocyte recruitment in the lungs of LPS/CS-induced mice. fishersci.cauni.lu

Cancer Xenograft and Tumor Growth Inhibition Models

This compound G has been investigated for its effects on cancer in xenograft models. In athymic nude mice bearing doxorubicin-resistant breast cancer cells (MCF-7/ADR xenografts), administration of this compound G substantially restored the ability of doxorubicin (B1662922) to inhibit tumor growth. researchgate.netnih.govguidetopharmacology.org Histological examination of tumors from mice treated with this compound G and doxorubicin showed more extensive cell death compared to treatment with doxorubicin alone. nih.gov this compound G also led to decreased Ki-67 staining intensity and an enhanced number of TUNEL-positive cells in these tumor tissues, indicating reduced proliferation and increased apoptosis, respectively. nih.gov Additionally, this compound G exhibited significant antiangiogenic and antitumor growth effects in chick chorioallantoic membrane assays using tamoxifen-resistant MCF-7 cells. handwiki.org

Neuroinflammation and Neurodegenerative Animal Models

Based on the available search results, there were no specific preclinical pharmacological investigations found that focused solely on the effects of this compound or its derivatives in animal models of neuroinflammation or neurodegenerative diseases.

Allergic Inflammation Animal Models

This compound H has shown efficacy in animal models of allergic inflammation. In ovalbumin (OVA)-induced sensitized mice, this compound H attenuated asthma-like allergic airway inflammation. nih.govfishersci.caresearchgate.net Oral administration of this compound H significantly inhibited OVA-induced increases in total cell counts and eosinophil counts in BALF. researchgate.net It also reduced the levels of inflammatory cytokines such as TNF-α, IL-4, IL-5, and IL-13 in BALF. researchgate.net Furthermore, this compound H dramatically decreased OVA-induced lung tissue damage and mucus production in these mice. researchgate.net

Mechanistic Insights from Animal Model Interventions

Mechanistic studies in animal models have shed light on the pathways influenced by this compound derivatives. In the context of COPD and airway inflammation, this compound H was found to exert its protective effects partly through the inhibition of the Syk/NF-κB pathway. nih.govfishersci.ca this compound H markedly inhibited the expression and phosphorylation of p-Syk, nuclear factor κB (NF-κB), and p-NF-κB both in vivo and in vitro. nih.govfishersci.cachem960.com This suggests that inhibiting the Syk/NF-κB pathway might be one of the underlying mechanisms for its therapeutic effects on COPD airway inflammation. nih.govfishersci.ca

In cancer models, the restoration of doxorubicin responsiveness by this compound G in xenograft studies was linked to the down-regulation of multidrug resistance 1 (MDR1). researchgate.netguidetopharmacology.org This effect was mediated via the inhibition of SIRT1. researchgate.netguidetopharmacology.org this compound G, identified as a potent natural SIRT1 inhibitor, suppressed FoxO1 activity and MDR1 expression. guidetopharmacology.org In tamoxifen-resistant breast cancer cells, this compound G suppressed VEGF production by decreasing the activities and nuclear levels of hypoxia inducible factor-1 (HIF-1)α and activator protein-1 (AP-1). handwiki.org It also inhibited the expression and gene transcription of Pin1, dependent on E2F1 inhibition. handwiki.org

Structure Activity Relationship Sar Studies of Amurensin Analogues

Systematic Derivatization and Chemical Modification Strategies

Systematic derivatization and chemical modification strategies are fundamental to SAR studies. This involves introducing specific functional groups or altering existing ones on the Amurensin scaffold to create a library of analogues. wikipedia.orgunisi.it By synthesizing and testing these modified compounds, researchers can identify which parts of the molecule are essential for activity and which modifications enhance or diminish it. For instance, studies on resveratrol (B1683913), a related stilbenoid, have shown that modifications such as glycosylation can affect its properties, including stability and cellular translocation. nih.gov The position and number of hydroxyl groups, as well as the presence of isoprenoid fragments, have also been highlighted as important structural features influencing the anticancer activity of flavonoids, the class to which one form of this compound belongs. researchgate.net

Specific examples of this compound analogues that have been studied include this compound A, this compound B, this compound G, and this compound H. wikipedia.orgnih.govnih.govresearchgate.netontosight.ainih.govresearchgate.netacs.orgresearchgate.netnih.gov These compounds, often isolated from natural sources like Vitis amurensis, represent structural variations of the this compound core, such as differences in the degree of oligomerization (e.g., trimers or tetramers of resveratrol units) and the presence of specific linkages or modifications like dihydrobenzofuran moieties. wikipedia.orgnih.govresearchgate.net Research on this compound G, for example, has explored its potential as a SIRT1 inhibitor, demonstrating how specific structural arrangements contribute to its biological effects. researchgate.netnih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling builds upon SAR by developing mathematical models that correlate structural descriptors of compounds with their biological activities. nih.govexcli.de This approach seeks to establish quantitative relationships that can predict the activity of new, untested compounds based on their chemical structures. nih.govnih.gov QSAR models utilize various molecular parameters, including electronic properties, hydrophobicity, steric effects, and topological features, to describe the chemical structure. excli.de

While specific detailed QSAR studies solely focused on this compound were not extensively found in the search results, the principles of QSAR are broadly applied to natural products and their analogues, including stilbenoids and flavonoids, the classes related to different forms of this compound. researchgate.netacs.org For instance, QSAR models have been developed for other compound series to predict activities such as enzyme inhibition, demonstrating the applicability of this method in understanding the structural requirements for biological effects. nih.govacs.orgresearchgate.net These models can provide valuable insights into which structural features and physicochemical properties significantly influence the observed biological activity. acs.org

Application of Artificial Intelligence and Machine Learning in SAR Analysis

Artificial intelligence (AI) and machine learning (ML) techniques are increasingly being integrated into SAR analysis to enhance the prediction and understanding of compound bioactivity. mdpi.comarxiv.orgdata.csiro.aumdpi.comgithub.com These computational approaches can analyze complex datasets of chemical structures and biological activities to identify intricate patterns and build predictive models that may not be apparent through traditional methods. researchgate.netresearchgate.net

In the context of SAR, AI and ML can be used for tasks such as predicting the activity of virtual compound libraries, identifying potential lead compounds, and gaining deeper insights into the structural determinants of activity. While direct applications of AI and ML specifically on this compound SAR were not prominently featured in the search results, these techniques are being applied to SAR studies of various compound classes, including those relevant to drug discovery and biological activity prediction. researchgate.netmdpi.comdntb.gov.ua For example, AI and ML have been used in QSAR modeling to improve predictive power and analyze complex relationships between structure and activity. researchgate.netnih.govresearchgate.net The use of deep learning architectures is also being explored in related fields for analyzing complex data, suggesting potential future applications in analyzing the SAR of complex natural products like this compound oligomers. mdpi.comarxiv.orggithub.com

Elucidation of Pharmacophoric Features for this compound Bioactivity

The elucidation of pharmacophoric features involves identifying the essential spatial and electronic characteristics of a molecule required for it to interact with a specific biological target and elicit a biological response. researchgate.netmdpi.comunibo.it These features can include hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings, arranged in a specific three-dimensional orientation. Understanding the pharmacophore is critical for rational drug design and the development of new compounds with improved activity and selectivity. unibo.it

For this compound and its analogues, the pharmacophoric features responsible for their observed bioactivities, such as antioxidant, anti-inflammatory, and potential anticancer effects, are related to their polyphenolic structure. researchgate.netontosight.ai The presence and position of hydroxyl groups on the aromatic rings are generally considered important for the antioxidant and radical scavenging activities of flavonoids and stilbenoids. researchgate.netresearchgate.net The complex structures of oligomeric stilbenoids like some this compound analogues, with their multiple hydroxyl groups and intricate ring systems, contribute to their three-dimensional complexity and potential interactions with biological targets. nih.govmdpi.com Studies on related compounds have utilized pharmacophore modeling as part of virtual screening approaches to identify potential modulators of enzyme activity, highlighting the importance of defining these key structural features. researchgate.netmdpi.comunibo.it Further research focused specifically on this compound's interactions with its targets would be needed to precisely map its pharmacophoric features for different biological activities.

Analytical Methodologies for Amurensin Quantification and Metabolite Profiling

Advanced Chromatographic Techniques (e.g., LC-MS/MS, UPLC-MS/MS)

Advanced chromatographic techniques, often coupled with mass spectrometry, are widely employed for the separation, identification, and quantification of amurensin and related compounds. Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) or tandem mass spectrometry (LC-MS/MS, UPLC-MS/MS) offer high sensitivity, selectivity, and resolution, making them suitable for complex biological and plant extracts. researchgate.netnih.govphcogj.comsemanticscholar.orgphcogj.commdpi.comresearchgate.netmdpi.com

Studies have utilized UHPLC-MS analysis to identify compounds, including viniferifuran (this compound H), in grape pomace extracts. nih.govnih.gov This demonstrates the utility of these techniques in identifying this compound derivatives within complex natural matrices. Analytical high-performance liquid chromatography (HPLC) with UV detection has also been used to analyze the purity of this compound H. nih.govfrontiersin.orgresearchgate.netfrontiersin.org The chromatographic separation is typically achieved using reversed-phase columns and gradient elution with mobile phases often consisting of acetonitrile (B52724) and water with acidic modifiers like formic acid or acetic acid. mdpi.comnih.govfrontiersin.org

Table 1 summarizes typical chromatographic parameters used in this compound analysis:

| Parameter | Typical Range/Description |

| Column | Reversed-phase (e.g., C18) |

| Mobile Phase | Acetonitrile/Water with acidic modifier (e.g., formic acid, acetic acid) |

| Elution Mode | Gradient |

| Flow Rate | 0.60 - 1.0 mL/min |

| Column Temperature | 28 - 40 °C |

| Injection Volume | 5 - 20 µL |

| Detection | UV, Mass Spectrometry (MS, MS/MS) |

Spectroscopic Techniques in this compound Analysis (e.g., High-Resolution Mass Spectrometry)

Spectroscopic techniques play a vital role in the structural elucidation and confirmation of this compound and its derivatives. High-Resolution Mass Spectrometry (HRMS), such as UHPLC/QTOF, provides accurate mass measurements, which are crucial for determining the elemental composition of compounds. semanticscholar.orgsemanticscholar.orgnih.gov Mass spectrometry (MS) and tandem mass spectrometry (MS/MS) are effective tools for the structural characterization of low-molecular-weight compounds like this compound. semanticscholar.orgmdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR analysis, is also a powerful technique used to determine the detailed structures and stereochemistry of this compound and other oligostilbenes. researchgate.nettandfonline.comresearchgate.netnih.gov Spectral analysis, including UV and IR spectroscopy, provides additional information about the presence of conjugated systems and functional groups within the this compound molecule. tandfonline.comresearchgate.net

In LC-MS/MS analysis, mass analyzers like ion traps are used, with scan ranges typically set to cover the expected mass-to-charge ratio (m/z) range of the analytes. mdpi.com Fragmentation patterns obtained from MS/MS experiments provide characteristic ions that aid in the identification and differentiation of this compound from other compounds. nih.gov

Table 2 presents examples of spectroscopic data points relevant to this compound analysis:

| Technique | Information Provided | Example Data (this compound O) tandfonline.comresearchgate.net |

| HR-FAB-MS | Accurate mass, Elemental composition | m/z 483.1098 [M + H]+ (for C28H18O8) |

| UV Spectroscopy | Presence of conjugated systems, Absorption maxima | λmax 294, 302 nm |

| IR Spectroscopy | Functional groups | 3300 cm-1 (hydroxyls), 1608, 1580, 1495 cm-1 (aryl rings) |

| NMR Spectroscopy | Detailed structural information, Stereochemistry | 1H NMR and 13C NMR chemical shifts and coupling constants |

Development of Bioanalytical Methods for In Vivo and In Vitro this compound Studies

Bioanalytical methods are essential for studying the behavior of this compound in biological systems, including its absorption, distribution, metabolism, and excretion (ADME). These methods are applied in both in vivo (in living organisms) and in vitro (in laboratory settings) studies. nih.govfrontiersin.orgnih.govresearchgate.netmdpi.comresearchgate.net

LC-MS/MS is a primary technique for the quantification of this compound in biological matrices such as plasma, urine, or cell lysates. The sensitivity and specificity of LC-MS/MS allow for the detection and quantification of this compound even at low concentrations in complex biological samples. nih.gov

In vitro studies investigating the effects of this compound on cells, such as macrophages or chondrocytes, utilize analytical techniques to measure levels of inflammatory mediators and protein expression. nih.govfrontiersin.orgnih.govresearchgate.netmdpi.com Techniques like ELISA (Enzyme-Linked Immunosorbent Assay) and Western blot are used to quantify specific proteins and cytokines influenced by this compound treatment. researchgate.netnih.govresearchgate.net

The development of bioanalytical methods involves careful sample preparation procedures to extract this compound from the biological matrix while minimizing interference. These methods must be sensitive enough to detect relevant concentrations and selective enough to distinguish this compound from endogenous compounds and potential metabolites.

Standardization and Validation of this compound Analytical Protocols

Standardization and validation of analytical protocols are critical to ensure the reliability, accuracy, and reproducibility of this compound analysis. Analytical method validation is the documented process of demonstrating that an analytical procedure is suitable for its intended purpose. llri.inparticle.dk This is particularly important in research and potentially in quality control if this compound were to be used in therapeutic or other regulated applications.

Key validation parameters typically assessed include specificity, accuracy, precision, sensitivity (limit of detection and limit of quantification), linearity, and robustness. llri.inelementlabsolutions.com

Specificity: The ability to unequivocally assess the analyte in the presence of other components. elementlabsolutions.com

Accuracy: The closeness of agreement between the measured value and the true value. elementlabsolutions.com

Precision: The agreement between replicate measurements of the same homogeneous sample.

Sensitivity: The capability of the method to detect and quantify the analyte at low concentrations.

Linearity: The ability to obtain results that are directly proportional to the concentration of the analyte within a given range. elementlabsolutions.com

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. llri.inelementlabsolutions.com

Integrative Omics Approaches in Amurensin Research

Metabolomics Profiling of Amurensin and Related Metabolites

Studies utilizing metabolomics have identified this compound and related metabolites in various biological matrices and plant tissues. For instance, this compound has been identified in the fruit of Greigia sphacelata using UHPLC-PDA-Orbitrap-Mass Spectrometry mdpi.com. In grape callus cultures, metabolome analysis revealed that this compound content, alongside resveratrol (B1683913) and viniferin, was highest at specific subculture time points and influenced by sucrose (B13894) levels in the growth media mdpi.comnih.gov. Metabolomic profiling has also been applied to study plant responses to stress, where this compound and other phenolic compounds were found to be significantly upregulated in response to nitrogen treatment in Urtica cannabina frontiersin.org. Furthermore, metabolomics has been used in the context of grapevine trunk diseases, where flavonoid and stilbene (B7821643) derivatives, including this compound K, were highlighted as plant defense metabolites in infected wood tissue apsnet.org. These studies demonstrate the utility of metabolomics in identifying this compound and its derivatives and in understanding their roles in plant metabolism and interactions.

Metabolomic analysis can also provide insights into the systemic effects of this compound in biological systems. For example, metabolomics has been used to study changes in metabolite profiles in response to interventions, and while not directly focused on this compound, such studies illustrate the potential of the technique to identify disrupted metabolic pathways frontiersin.orgdrtsoukalas.comnih.gov. The analysis of metabolites can reveal changes in various pathways, including lipid metabolism, amino acid metabolism, and the biosynthesis of secondary metabolites frontiersin.orgfrontiersin.org.

Transcriptomics Analysis of Gene Expression under this compound Influence

Transcriptomics focuses on the study of the complete set of RNA transcripts in a cell or organism, providing insights into gene expression levels. Transcriptomic analysis can reveal how this compound influences gene activity, affecting downstream biological processes. RNA sequencing (RNA-Seq) is a key technology used in transcriptomics, enabling genome-wide analysis of transcription and identification of differentially expressed genes (DEGs) cd-genomics.com.

Research involving this compound and transcriptomics has explored its effects on gene expression in various contexts. For example, this compound H was shown to significantly inhibit the expression of Syk mRNA and p65 mRNA in LPS-stimulated macrophages, suggesting an influence on the transcription of genes involved in inflammatory pathways frontiersin.org. Another study investigating somatic embryogenesis in Tilia amurensis utilized comparative transcriptional analysis to identify DEGs, including those related to auxin signaling, signal transduction, and transcription factors, providing insights into the molecular mechanisms underlying this developmental process nih.gov. While this study focuses on the plant T. amurensis rather than the compound this compound directly, it highlights the application of transcriptomics in understanding biological processes in this compound-producing organisms.

In the context of secondary metabolite production, a joint metabolome and transcriptome analysis in grape callus culture revealed that different sucrose levels regulated the expression of genes involved in flavonoid and stilbene biosynthesis, correlating with the accumulation of metabolites like this compound mdpi.comnih.gov. This indicates that transcriptomic changes in biosynthetic pathways can directly impact this compound levels. Furthermore, transcriptomics has been used to study plant defense responses, identifying DEGs associated with secondary metabolism, signaling, and hormone signaling in grapevine wood infected with fungi apsnet.org.

This compound G, specifically, has been shown to influence gene transcription. As a SIRT1 inhibitor, this compound G was found to downregulate the gene transcriptional activity of MDR1 in doxorubicin-resistant breast cancer cells researchgate.netcapes.gov.brnih.gov. This suggests a mechanism by which this compound G can modulate gene expression related to drug resistance.

Proteomics Investigations of this compound-Targeted Proteins

Proteomics is the large-scale study of proteins, including their structure, function, and interactions. Proteomic investigations can help identify the protein targets of this compound and understand how its presence affects protein abundance and modification. Mass spectrometry (MS)-based proteomics, including both discovery and targeted approaches, is commonly used for protein identification and quantification thermofisher.comnih.govfrontiersin.org. Targeted proteomics, such as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), offers high sensitivity and accuracy for quantifying specific proteins nih.govfrontiersin.org.

Proteomic analysis can also involve identifying proteins that interact with small molecules nih.gov. While direct protein-binding studies with this compound were not extensively detailed in the search results, the identification of SIRT1 as a target of this compound G is a key finding from proteomic-related investigations researchgate.netcapes.gov.brnih.govnih.govnih.govmdpi.com. The COCONUT database, which includes information on natural products, provides 3D structural information for compounds like this compound, which can be valuable for investigating potential interactions between metabolites and proteins computationally naturalproducts.net.

Multi-Omics Data Integration and Systems Biology Approaches

Integrating data from multiple omics platforms, such as metabolomics, transcriptomics, and proteomics, allows for a more comprehensive and systems-level understanding of biological phenomena. Systems biology approaches aim to model and understand the complex interactions within biological systems frontiersin.orgmdpi.com. By combining data from different omics layers, researchers can identify correlations between changes in metabolites, gene expression, and protein levels, providing a more complete picture of the biological pathways affected by this compound.

Joint metabolome and transcriptome analyses have been successfully applied in studies involving plants that produce this compound or related compounds. For example, the combined analysis of metabolomic and transcriptomic data in grape callus culture helped elucidate the relationship between sucrose levels, gene expression in biosynthetic pathways, and the accumulation of flavonoids and stilbenes, including this compound mdpi.comnih.gov. This integrated approach allowed for the identification of potential regulatory factors, such as transcription factors, involved in the biosynthesis of these compounds mdpi.comnih.gov.

Multi-omics approaches are valuable for understanding complex biological responses, such as plant defense mechanisms apsnet.org. By integrating transcriptomic and metabolomic data, researchers can link changes in gene expression to alterations in metabolite profiles, providing a more detailed understanding of the molecular mechanisms underlying these responses apsnet.org.

While the search results provide examples of individual omics studies related to this compound or in systems where it is present, the explicit integration of all three omics layers (metabolomics, transcriptomics, and proteomics) in a single study focused solely on this compound's effects was not prominently detailed. However, the principles of multi-omics data integration and systems biology are applicable to this compound research to gain a deeper understanding of its multifaceted biological activities by connecting molecular changes across different levels frontiersin.orgmdpi.comipb.ptresearchgate.net. These approaches can help identify key pathways and networks modulated by this compound, providing a foundation for further research and potential applications.

Future Perspectives and Emerging Research Directions for Amurensin

Exploration of Undiscovered Amurensin Derivatives

The structural complexity of this compound, particularly its forms as oligostilbenes, suggests the potential for numerous undiscovered derivatives with potentially varied or enhanced biological activities. This compound is known to exist in various forms, including this compound A, this compound B, this compound G, and this compound H, among others, isolated from sources like Vitis amurensis. nih.govresearchgate.netcdnsciencepub.com this compound H, for instance, is a resveratrol (B1683913) dimer. researchgate.netfrontiersin.org The identification and characterization of novel this compound derivatives represent a significant area for future research. This involves comprehensive phytochemical investigations of this compound-rich plant sources using advanced separation and spectroscopic techniques. Exploring these new derivatives could uncover compounds with improved potency, selectivity, or novel bioactivities not yet observed in known Amurensins. Research on related oligostilbenes from other plants also highlights the potential for discovering structurally diverse and biologically active compounds. researchgate.net

Novel Molecular Targets and Signaling Pathways

While some molecular targets and signaling pathways influenced by this compound have been identified, a comprehensive understanding of its mechanisms of action is still evolving. This compound G has been shown to enhance the susceptibility of cancer cells to apoptosis by modulating molecules associated with the TRAIL pathway, including downregulation of SIRT1 and c-FLIPL/S and upregulation of c-Myc. nih.gov this compound H has demonstrated anti-inflammatory effects by regulating the TLR4/Syk/NF-κB pathway, inhibiting the phosphorylation and activation of Syk and subsequently affecting the activity of downstream NF-κB. frontiersin.orgresearchgate.netnih.gov It has been shown to suppress inflammatory mediators such as nitric oxide, IL-6, IL-17, PGE2, and TNF-α, and inhibit matrix degradation by decreasing levels of MMP-9 and MMP-13 in chondrocytes. researchgate.netnih.gov Future research will likely focus on employing advanced techniques such as proteomics, metabolomics, and target deconvolution strategies to identify previously unknown molecular targets. waocp.orghudsonlabautomation.com Further elucidation of the intricate signaling networks modulated by different this compound variants could reveal their full therapeutic potential and provide a basis for rational drug design. waocp.orgnih.gov

Synthetic Biology and Biotechnological Production of this compound

The production of this compound and its derivatives from natural sources can be challenging due to low yields and dependence on agricultural factors. mdpi.comfrontiersin.org Synthetic biology and metabolic engineering offer promising avenues for sustainable and scalable production. mdpi.comfrontiersin.orgyoutube.com This involves engineering microorganisms, such as bacteria or yeast, or utilizing cell-free systems to biosynthesize this compound and its derivatives. mdpi.comfrontiersin.orgyoutube.com Advances in genetic engineering, enzyme engineering, and the design of artificial metabolic pathways are crucial in this area. mdpi.com For example, research on the production of other stilbenoids like resveratrol in engineered systems has shown significant increases in yield. researchgate.net Applying similar strategies to this compound biosynthesis could lead to more efficient and cost-effective production methods, ensuring a stable supply for research and potential therapeutic applications. frontiersin.orgresearchgate.net Biotechnological approaches can overcome limitations associated with traditional extraction methods. frontiersin.org

Advanced In Vitro and In Silico Model Development in this compound Research

To accelerate the research and development of this compound, there is a growing need for advanced in vitro and in silico models. While in vitro studies using cell lines and primary cells have provided valuable insights into this compound's biological activities, more complex co-culture systems, 3D cell models, and organ-on-a-chip technologies can better mimic the physiological environment and provide more predictive data. researchgate.net In silico approaches, including computational fluid dynamics (CFD) and physiologically based pharmacokinetic (PBPK) modeling, are increasingly being utilized in drug development to predict absorption, distribution, metabolism, and excretion (ADME) properties and understand the influence of formulation and device differences. diaglobal.orgfda.govnih.gov Molecular docking, molecular dynamics simulations, and QSAR (Quantitative Structure-Activity Relationship) modeling can help predict interactions with potential targets and guide the design of novel derivatives. diaglobal.orgcellandgene.com Integrating data from advanced in vitro models with in silico simulations can provide a more comprehensive understanding of this compound's pharmacological profile, reduce the need for extensive animal testing, and streamline the research process. diaglobal.orgnih.govcellandgene.com The use of artificial intelligence and machine learning in analyzing complex biological data generated from these models will also play a significant role in identifying patterns and predicting outcomes. frontiersin.orgdiaglobal.orgcellandgene.com

常见问题

Q. Methodological Answer :

- Extraction Optimization : Use solvent polarity gradients (e.g., hexane to ethanol) to fractionate plant extracts, guided by TLC or HPLC-UV profiling .

- Structural Elucidation : Combine NMR (¹H, ¹³C, 2D-COSY) with high-resolution mass spectrometry (HRMS) to resolve stereochemistry and confirm molecular formula .

- Purity Validation : Apply HPLC-PDA at multiple wavelengths (e.g., 254 nm and 280 nm) and quantify impurities using area normalization .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Q. Methodological Answer :

- Variable Standardization : Audit differences in assay conditions (e.g., cell lines, incubation times, solvent controls) that may skew IC₅₀ values .

- Meta-Analysis Frameworks : Use PRISMA guidelines to systematically compare datasets, weighting results by sample size and methodological rigor (e.g., blinded vs. unblinded studies) .

- Dose-Response Replication : Conduct independent dose-curve experiments with triplicate technical and biological replicates to validate potency claims .

Basic: What analytical techniques are critical for confirming this compound’s structural identity?

Q. Methodological Answer :

- Spectroscopic Triangulation : Cross-validate NMR shifts with computational tools (e.g., ACD/Labs or ChemDraw predictions) and compare to published data for related flavonoids .

- Crystallography : If crystalline, perform single-crystal X-ray diffraction to resolve ambiguous stereocenters .

- Reference Standards : Co-inject with authenticated this compound samples in HPLC-MS to confirm retention time and fragmentation patterns .

Advanced: How should researchers design in vivo studies to evaluate this compound’s pharmacokinetics while minimizing confounding variables?

Q. Methodological Answer :

- Species-Specific Modeling : Use pharmacokinetic compartmental models (e.g., non-linear mixed-effects modeling) adjusted for metabolic differences between rodents and primates .

- Toxicokinetic Integration : Measure plasma concentrations alongside liver/kidney function markers (e.g., ALT, creatinine) at multiple timepoints .

- Ethical Compliance : Adhere to ARRIVE 2.0 guidelines for animal studies, including randomization, blinding, and power analysis .

Basic: What in silico approaches are validated for predicting this compound’s physicochemical properties?